

(2,2-Difluorocyclobutyl)methanol physical properties

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Compound of Interest

Compound Name: (2,2-Difluorocyclobutyl)methanol

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An In-depth Technical Guide to **(2,2-Difluorocyclobutyl)methanol**: Properties, Characterization, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated motifs can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.^{[1][2][3]} Among these, the gem-difluoroalkyl group is particularly valuable. This guide provides a comprehensive technical overview of **(2,2-Difluorocyclobutyl)methanol**, a key building block for introducing the 2,2-difluorocyclobutyl moiety into novel chemical entities.^{[1][4]} Authored for researchers, chemists, and drug development professionals, this document details the compound's known physical properties, outlines robust protocols for its characterization and handling, and explores its application in creating next-generation therapeutics.

Chemical Identity and Core Properties

(2,2-Difluorocyclobutyl)methanol is a saturated carbocyclic alcohol featuring a geminal difluoride substitution on the cyclobutane ring. This structural feature is critical to its utility, imparting unique stereoelectronic properties that are highly sought after in pharmaceutical research.

Caption: 2D Structure of **(2,2-Difluorocyclobutyl)methanol**

The fundamental identifiers and physical properties of **(2,2-Difluorocyclobutyl)methanol** are summarized below. It is important to note that while core identifiers are well-documented, extensive experimental data for properties such as boiling point and density are not readily available in public literature and typically require direct experimental determination.

Property	Value	Source(s)
CAS Number	1419101-11-3	[4] [5]
Molecular Formula	C ₅ H ₈ F ₂ O	[4] [5]
Molecular Weight	122.12 g/mol	[4]
Purity	Typically ≥97%	[5]
Physical Form	Liquid	Inferred from related compounds
Storage	Room temperature	[5]

Synthesis and Purification Workflow

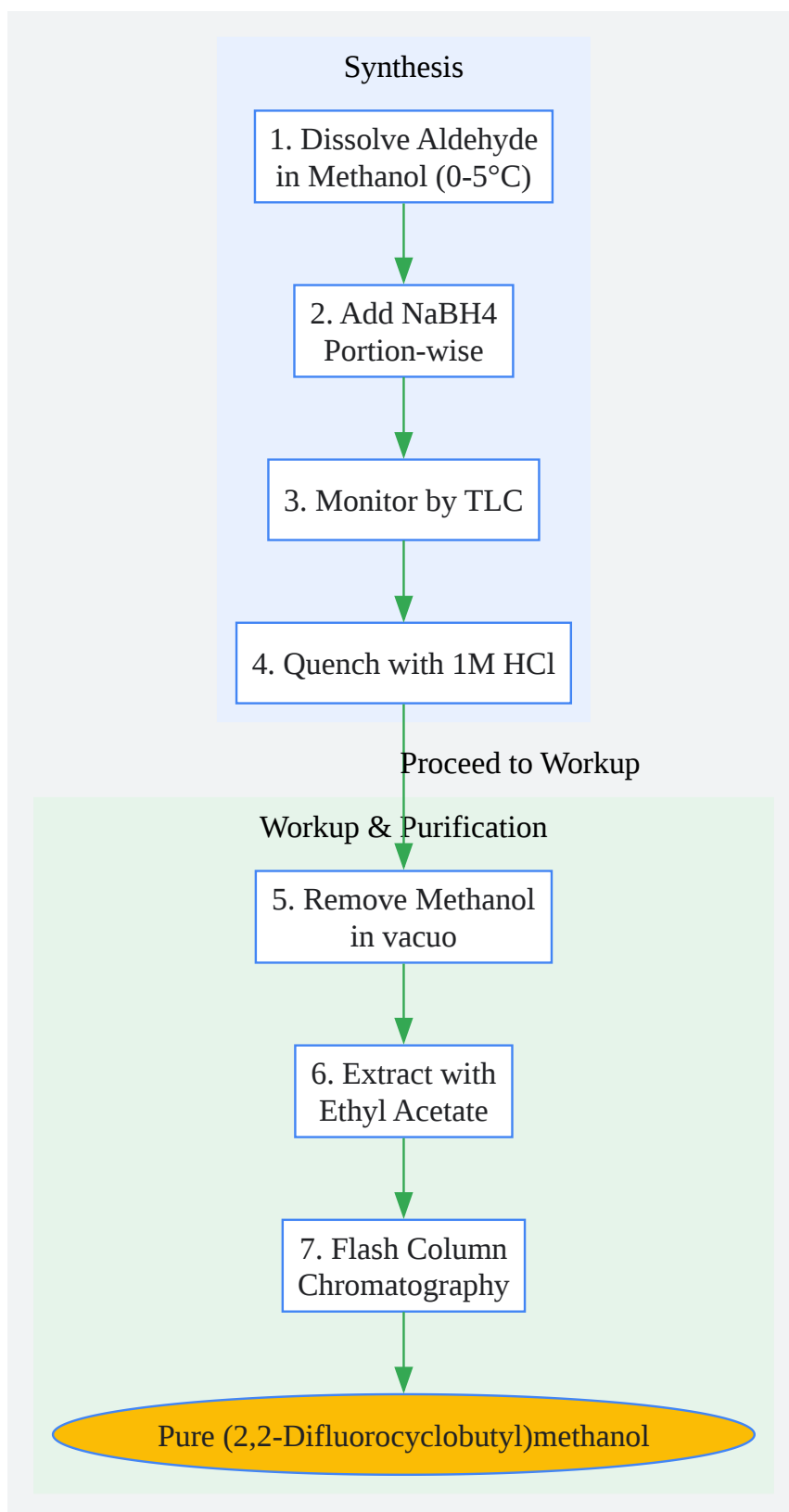
While multiple proprietary methods exist, a common and logical synthetic route to **(2,2-Difluorocyclobutyl)methanol** involves the reduction of a suitable carbonyl precursor, such as (2,2-difluorocyclobutyl)carbaldehyde or a corresponding carboxylic acid ester. The following section details a representative protocol for the reduction of the aldehyde.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes the reduction of (2,2-difluorocyclobutyl)carbaldehyde using sodium borohydride, a mild and selective reducing agent.

Causality: Sodium borohydride is chosen for its high selectivity for aldehydes over other potentially present functional groups and its operational simplicity and safety compared to stronger reducing agents like lithium aluminum hydride. Methanol is selected as the solvent due to its ability to dissolve the aldehyde and the reducing agent, and its protic nature facilitates the reaction mechanism.

- **Reaction Setup:** A 250 mL round-bottom flask is equipped with a magnetic stir bar and placed in an ice-water bath to maintain a temperature of 0-5°C.
- **Reagent Addition:** (2,2-difluorocyclobutyl)carbaldehyde (1.0 eq) is dissolved in anhydrous methanol (50 mL) and added to the flask.
- **Reductant Addition:** Sodium borohydride (NaBH_4 , 1.1 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
- **Reaction Monitoring:** The reaction is stirred at 0-5°C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- **Quenching:** The reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~6-7 to neutralize excess borohydride.
- **Extraction:** The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The crude product is concentrated in vacuo and purified via flash column chromatography on silica gel to yield pure **(2,2-difluorocyclobutyl)methanol**.



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Caption: Workflow for Synthesis and Purification

Spectroscopic Characterization

Structural verification of **(2,2-Difluorocyclobutyl)methanol** is unequivocally established through a combination of spectroscopic techniques. The following describes the expected results from a standard characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton spectrum provides key structural information.
 - Hydroxymethyl Protons ($-\text{CH}_2\text{OH}$): A doublet is expected around 3.6-3.8 ppm, coupled to the adjacent cyclobutyl proton.
 - Cyclobutyl Methine Proton ($-\text{CH}-$): A multiplet is expected, coupled to the hydroxymethyl protons and the adjacent cyclobutyl methylene protons.
 - Cyclobutyl Methylene Protons ($-\text{CH}_2-$): Complex multiplets are expected for the four protons on the cyclobutane ring, with significant complexity arising from geminal and vicinal couplings, including through-space coupling to the fluorine atoms.
- ^{13}C NMR:
 - Hydroxymethyl Carbon ($-\text{CH}_2\text{OH}$): A signal is expected around 60-65 ppm.
 - Difluorinated Carbon ($-\text{CF}_2-$): A triplet is expected around 115-125 ppm due to one-bond carbon-fluorine coupling (^1JCF).
 - Other Cyclobutyl Carbons: Signals for the remaining three cyclobutyl carbons are expected in the aliphatic region (20-40 ppm), with splitting patterns determined by their proximity to the fluorine atoms (^2JCF , ^3JCF).
- ^{19}F NMR: A complex multiplet is expected, as the two non-equivalent fluorine atoms will couple to each other and to nearby protons.

Infrared (IR) Spectroscopy

- O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm^{-1} , characteristic of the alcohol hydroxyl group.

- C-H Stretch: Sharp peaks are expected between 2850-3000 cm^{-1} corresponding to the aliphatic C-H bonds.
- C-F Stretch: Strong, characteristic absorption bands are expected in the 1000-1200 cm^{-1} region, indicative of the C-F bonds.

Mass Spectrometry (MS)

- Molecular Ion (M^+): The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight (122.12 g/mol). However, this peak may be weak or absent in electron ionization (EI) mass spectrometry.
- Fragmentation Pattern: Common fragmentation would involve the loss of water ($M-18$) or the hydroxymethyl group ($M-31$).

Safety, Handling, and Storage

Proper handling of **(2,2-Difluorocyclobutyl)methanol** is essential to ensure laboratory safety. The following guidelines are based on standard practices for handling fluorinated organic compounds and alcohols.[\[6\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[6\]](#)
- Handling: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[\[6\]](#) Keep the compound away from open flames, sparks, and other sources of ignition.[\[6\]](#)[\[7\]](#) Use non-sparking tools and take precautionary measures against static discharge.[\[6\]](#)
- Storage: Store containers in a cool, dry, and well-ventilated area, tightly sealed to prevent moisture contamination and evaporation.[\[6\]](#)[\[7\]](#) Keep away from strong oxidizing agents.[\[6\]](#)
- Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.[\[6\]](#)

Applications in Research and Drug Development

(2,2-Difluorocyclobutyl)methanol serves as a valuable building block for introducing the difluorocyclobutyl moiety, which acts as a bioisostere for various functional groups, including carbonyls and unprotected hydroxyls.[1] This substitution offers several strategic advantages in drug design:

- **Metabolic Stability:** The gem-difluoro group can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability. [2]
- **Modulation of Physicochemical Properties:** Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and modulate lipophilicity (logP), which is critical for membrane permeability and target engagement.[1]
- **Enhanced Binding Interactions:** The C-F bond can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Conclusion

(2,2-Difluorocyclobutyl)methanol is a specialized chemical reagent with significant potential for accelerating drug discovery and development. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclobutane ring, provide medicinal chemists with a powerful tool for optimizing lead compounds. While detailed public data on all of its physical properties remains limited, the established protocols for its synthesis, characterization, and safe handling enable its effective use in research settings. As the demand for novel, metabolically robust, and potent therapeutic agents continues to grow, the importance of building blocks like **(2,2-Difluorocyclobutyl)methanol** will undoubtedly increase.

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